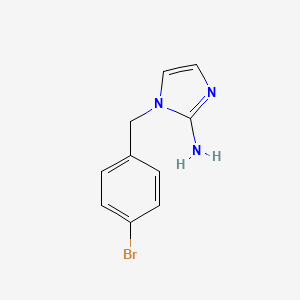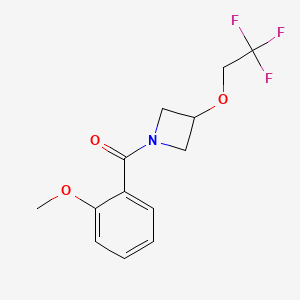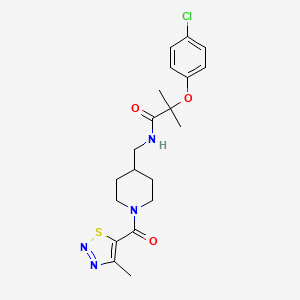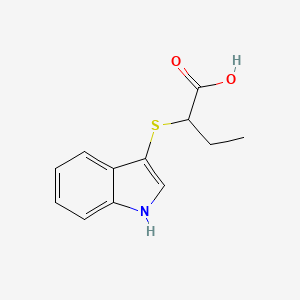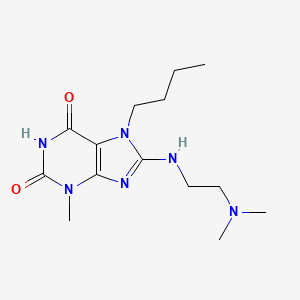
7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as BW A759U, is a purine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
作用机制
The mechanism of action of BW A759U involves its ability to bind to adenosine receptors, specifically the A1 and A2A subtypes. By blocking these receptors, BW A759U is able to inhibit the actions of adenosine, a neurotransmitter that plays a role in various physiological processes such as sleep regulation, inflammation, and immune function.
Biochemical and Physiological Effects
Studies have shown that BW A759U has various biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, increase dopamine release in the brain, and improve airway function in individuals with asthma. Additionally, BW A759U has been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using BW A759U in lab experiments is its high potency, allowing for the use of smaller doses and reducing the risk of toxicity. Additionally, BW A759U has been shown to be relatively stable and easy to handle, making it a practical choice for use in various experimental settings.
One limitation of using BW A759U in lab experiments is its specificity for adenosine receptors, which may limit its usefulness in certain studies. Additionally, the potential for off-target effects and the lack of long-term safety data may be a concern when using this compound in research.
未来方向
There are several future directions for research involving BW A759U. One potential area of study is the development of more selective adenosine receptor antagonists, which may have fewer off-target effects and greater therapeutic potential. Additionally, further investigation into the neuroprotective effects of BW A759U may lead to its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the potential for BW A759U to modulate immune function and inflammation suggests that it may have applications in the treatment of various inflammatory disorders.
合成方法
The synthesis of BW A759U involves the reaction of 7-butyloxypurine with N,N-dimethylaminoethyl chloride, followed by the reaction of the resulting intermediate with 3-methyluracil. The final product is obtained through purification by column chromatography.
科学研究应用
BW A759U has been used in a variety of scientific research applications, particularly in the field of pharmacology. This compound has been shown to have potential as an adenosine receptor antagonist, with studies indicating that it may be useful in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease, and Parkinson's disease.
属性
IUPAC Name |
7-butyl-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-5-6-8-20-10-11(19(4)14(22)17-12(10)21)16-13(20)15-7-9-18(2)3/h5-9H2,1-4H3,(H,15,16)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMMWPTSSNCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
476480-90-7 |
Source


|
| Record name | 7-BU-8-((2-(DIMETHYLAMINO)ETHYL)AMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2852705.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)


![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)
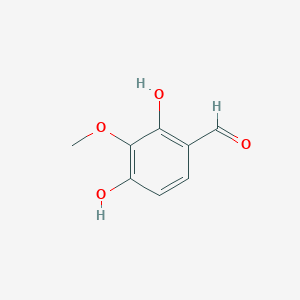
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)
